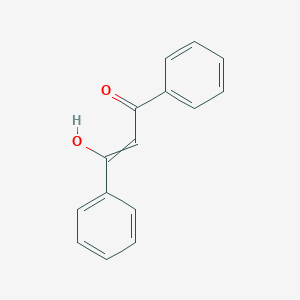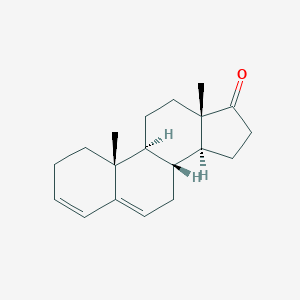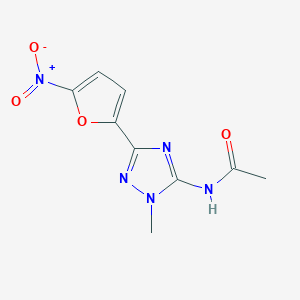
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1-methyl-3-(5-nitro-2-furyl)-s-triazol-5-yl)-, also known as MNFT, is a synthetic compound that has shown potential in various scientific research applications. MNFT is a triazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been studied in various scientific research applications, including as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has shown potential in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also shown antimicrobial activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which are important for cancer cell invasion and metastasis.
Biochemische Und Physiologische Effekte
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing bacterial growth. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is readily available through different synthesis methods and is stable under normal lab conditions. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has also shown low toxicity in animal models, making it a suitable candidate for further research. However, ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has some limitations, including its limited solubility in water and its lack of selectivity towards specific targets.
Zukünftige Richtungen
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has shown potential in various scientific research applications, and there are several future directions for its study. One potential direction is to investigate the use of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to study the mechanism of action of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in more detail to identify specific targets and pathways involved in its activity. Additionally, further research is needed to investigate the safety and efficacy of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in clinical trials.
Conclusion
In conclusion, ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is a synthetic compound that has shown potential in various scientific research applications, including as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity, and there are several future directions for its study.
Synthesemethoden
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been synthesized using different methods, including the reaction of 2-(5-nitro-2-furyl)acetic acid with thionyl chloride and triazole in the presence of triethylamine. Another method involves the reaction of 2-(5-nitro-2-furyl)acetic acid with thionyl chloride and sodium azide, followed by the reaction with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The final product is obtained through the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with sodium hydride and acetic anhydride.
Eigenschaften
CAS-Nummer |
10187-79-8 |
|---|---|
Produktname |
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- |
Molekularformel |
C9H9N5O4 |
Molekulargewicht |
251.2 g/mol |
IUPAC-Name |
N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H9N5O4/c1-5(15)10-9-11-8(12-13(9)2)6-3-4-7(18-6)14(16)17/h3-4H,1-2H3,(H,10,11,12,15) |
InChI-Schlüssel |
VSMVDSLPLUCSKC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
10187-79-8 |
Synonyme |
N-[1-Methyl-3-(5-nitro-2-furyl)-1H-1,2,4-triazol-5-yl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



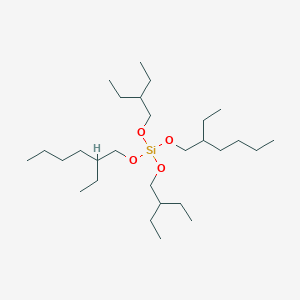
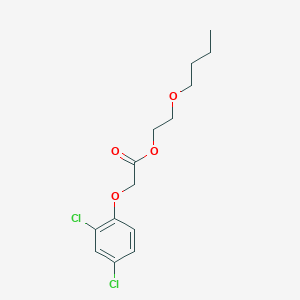
![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
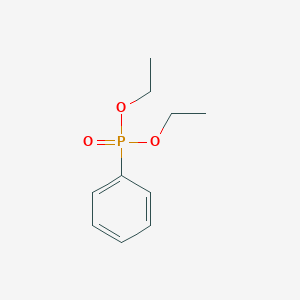
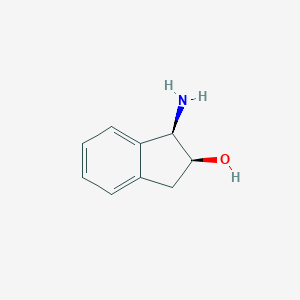
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
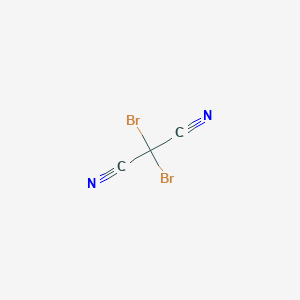
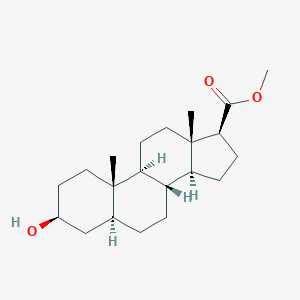
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
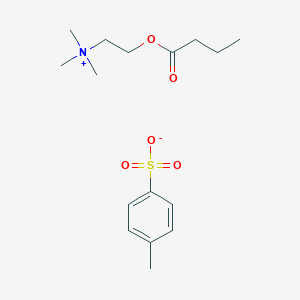
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
